Introduction: The Strategic Utility of N-Boc-D-erythro-sphingosine in Sphingolipid Research
Introduction: The Strategic Utility of N-Boc-D-erythro-sphingosine in Sphingolipid Research
An In-depth Technical Guide to the Core Chemical Properties of N-Boc-D-erythro-sphingosine
D-erythro-sphingosine is a foundational molecule in cellular biology, serving not only as a structural backbone for complex sphingolipids but also as a bioactive lipid messenger in its own right.[1] Its metabolism is a critical nexus in cell signaling, with its conversion to ceramide or its phosphorylation to sphingosine-1-phosphate (S1P) dictating cellular fate in processes like proliferation, apoptosis, and inflammation.[2][3] To dissect the intricate sphingolipid metabolic network, researchers require tools that can precisely block specific enzymatic steps.
N-Boc-D-erythro-sphingosine is such a tool. It is the N-tert-butyloxycarbonyl (Boc) protected form of D-erythro-sphingosine, a strategic chemical modification that renders the C2 amino group unreactive to enzymatic modification.[4] The bulky Boc group sterically hinders access by enzymes like ceramide synthases, effectively creating a metabolic roadblock.[4] This allows for the precise investigation of pathways dependent on the N-acylation of sphingosine, enabling researchers to study the downstream consequences of ceramide synthesis inhibition.[4] This guide provides a comprehensive overview of the chemical properties, analytical characterization, and practical applications of N-Boc-D-erythro-sphingosine for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
The identity and purity of a chemical tool are paramount for reproducible and reliable experimental outcomes. The fundamental properties of N-Boc-D-erythro-sphingosine are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | [5] |
| Synonyms | N-tert-butoxycarbonyl sphingosine, N-Boc sphingosine | [5] |
| CAS Number | 116467-63-1 | [5] |
| Molecular Formula | C₂₃H₄₅NO₄ | [5][6] |
| Molecular Weight | 399.62 g/mol | [6] |
| Appearance | White Solid | [6] |
| Melting Point | 59-60 °C | [6][7] |
| Storage | Refrigerator (2-8°C), Stock solutions at -20°C | [4][6] |
Solubility Profile: A Practical Perspective
The solubility of a lipid analogue directly impacts its utility in both biochemical assays and cell-based experiments. Unlike its parent molecule, sphingosine, the Boc-protected form exhibits improved solubility in a range of organic solvents.
| Solvent | Solubility | Source(s) |
| Methanol | Soluble | [6] |
| Ethanol | Soluble | [4] |
| DMSO | Soluble | [8] |
| Chloroform | Sparingly | [6][7] |
| Dichloromethane | Slightly | [6][7] |
| Ethyl Acetate | Slightly | [6][7] |
Expert Insight: For cell culture applications, a common and effective practice is to prepare a concentrated stock solution (e.g., 10 mM) in ethanol.[4] This stock can then be diluted in the cell culture medium. To enhance bioavailability and prevent micelle formation in aqueous media, the diluted compound can be complexed with fatty acid-free bovine serum albumin (BSA) prior to cell treatment.[4]
Spectroscopic and Analytical Characterization
Verifying the identity and purity of N-Boc-D-erythro-sphingosine is crucial. The following data represent typical spectroscopic signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, CDCl₃): δ 5.55 (dt, J = 13.6, 6.7 Hz, 1H), 5.44–5.37 (m, 1H), 4.78 (br. s, 1H), 3.74–3.65 (m, 1H), 3.65–3.60 (m, 1H), 2.22–2.15 (m, 1H), 2.09 (dd, J = 15.0, 7.2 Hz, 1H), 2.00 (dd, J = 14.4, 7.2 Hz, 2H), 1.44 (s, 9H), 1.37–1.24 (m, 20H), 1.10 (d, J = 6.8 Hz, 3H), 0.88 (t, J = 7.0 Hz, 3H).[6]
-
¹³C NMR (126 MHz, CDCl₃): δ 155.71, 134.8, 125.5, 79.4, 73.48, 50.1, 37.2, 32.7, 31.9, 29.7, 29.6, 29.6, 29.5, 29.4, 29.4, 29.2, 28.4, 22.7, 14.1.[6]
Expert Insight: In the ¹H NMR spectrum, the singlet at δ 1.44 ppm integrating to 9 protons is the characteristic signal for the tert-butyl group of the Boc protector. The olefinic protons around δ 5.4-5.6 ppm confirm the presence of the trans double bond in the sphingoid backbone. The erythro-configuration can be confirmed by detailed analysis of coupling constants, which is a critical quality control step.[9]
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): Expected m/z for C₂₃H₄₅NO₄Na [M+Na]⁺: 422.32.[6]
Expert Insight: N-Boc-D-erythro-sphingosine can be used as a standard for mass spectrometry.[10] A particularly useful technique is in-source fragmentation, where the Boc group is intentionally removed in the mass spectrometer's ion source to generate the sphingosine cation, which can then serve as an internal standard for the accurate quantification of endogenous sphingosine.[10]
Reactivity, Stability, and the Boc Protecting Group
The chemical utility of N-Boc-D-erythro-sphingosine is defined by the stability and reactivity of the Boc group.
Stability
The Boc group is renowned for its stability under basic and nucleophilic conditions, making it compatible with a wide range of experimental protocols that do not involve acidic treatment.[11] Stock solutions stored at -20°C under an inert atmosphere are stable for extended periods.[12]
Reactivity and Deprotection
The primary reactivity lies in the acid-labile nature of the Boc group. This allows for the controlled release of D-erythro-sphingosine when desired. The standard method for deprotection is treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[13][14]
Caption: Workflow for the acid-catalyzed deprotection of N-Boc-D-erythro-sphingosine.
The deprotection mechanism proceeds via acid-catalyzed hydrolysis, a robust and well-understood transformation.[13]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA).
-
Carbocation Formation: The protonated intermediate collapses, eliminating the highly stable tert-butyl cation and forming a carbamic acid derivative.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide.
-
Amine Formation: The resulting free amine is liberated, typically as its corresponding acid salt (e.g., trifluoroacetate salt).
Application in Biological Systems: Creating a Metabolic Roadblock
The primary application of N-Boc-D-erythro-sphingosine is as a specific inhibitor to probe sphingolipid metabolism.
Caption: N-Boc-D-erythro-sphingosine blocks the conversion of sphingosine to ceramide.
By introducing N-Boc-D-erythro-sphingosine to cells, researchers can effectively block the N-acylation step catalyzed by ceramide synthases (CerS).[4] This prevents the conversion of sphingosine to ceramide via the "salvage pathway".[4] This blockade allows for the study of:
-
The roles of sphingosine and S1P in signaling pathways, independent of their conversion to ceramide.
-
The cellular consequences of inhibiting ceramide production from this specific pathway.
-
The activity of sphingosine kinases (SphK) by potentially increasing the substrate pool of sphingosine.
Experimental Protocol: Cell Culture Treatment
This protocol provides a framework for utilizing N-Boc-D-erythro-sphingosine to study the effects of blocking ceramide synthesis in cultured mammalian cells.[4]
Objective: To investigate the cellular effects of inhibiting the N-acylation of sphingosine.
Materials:
-
N-Boc-D-erythro-sphingosine
-
Ethanol, 200 proof
-
Cell culture medium (appropriate for the cell line)
-
Cultured mammalian cells
-
Fatty acid-free Bovine Serum Albumin (BSA) (optional)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Stock Solution Preparation: a. Dissolve N-Boc-D-erythro-sphingosine in 200 proof ethanol to create a concentrated stock solution (e.g., 10 mM). b. Store the stock solution tightly sealed at -20°C.
-
Cell Seeding: a. Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in a logarithmic growth phase at the time of treatment. b. Allow cells to adhere and grow for at least 24 hours.
-
Treatment Preparation and Application: a. On the day of the experiment, thaw the stock solution. b. Dilute the stock solution directly into pre-warmed cell culture medium to achieve the final desired concentration (e.g., 1-25 µM). Vortex briefly to mix. c. (Optional - for enhanced delivery): To complex with BSA, first dilute the lipid into medium, then add an appropriate amount of BSA solution. Incubate at 37°C for 15-30 minutes. d. Aspirate the old medium from the cells and gently add the medium containing N-Boc-D-erythro-sphingosine. Include a vehicle control (medium with the same concentration of ethanol). e. Incubate the cells for the desired time period (e.g., 1, 6, 12, or 24 hours).
-
Cell Harvesting and Downstream Analysis: a. Following incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Harvest the cells by scraping or trypsinization. c. The harvested cells can be processed for various downstream analyses, such as lipid extraction for mass spectrometry (to quantify changes in sphingolipid levels), protein extraction for Western blotting, or RNA extraction for gene expression analysis.[4]
Expected Outcome: Treatment with N-Boc-D-erythro-sphingosine is expected to cause a decrease in ceramide levels that are derived from the salvage pathway.[4] A corresponding increase in the cellular sphingosine pool may also be observed.
References
-
Title: Sphingolipid signaling pathway Source: CUSABIO URL: [Link]
-
Title: Functions of sphingosine in cell proliferation and death Source: PubMed URL: [Link]
-
Title: Sphingosine 1-phosphate and ceramide 1-phosphate: Expanding roles in cell signaling Source: ResearchGate URL: [Link]
-
Title: Sphingosine 1-phosphate signalling Source: PMC - NIH URL: [Link]
-
Title: Sphingosine-1-Phosphate: Orchestrator of Cellular Dynamics Source: GlpBio - YouTube URL: [Link]
-
Title: CAS No : 207516-23-2 | Product Name : N-Boc-D-erythro-sphingosine-2,3-N,O-acetonide Source: Pharmaffiliates URL: [Link]
-
Title: N-Boc sphingosine | C23H45NO4 Source: PubChem - NIH URL: [Link]
-
Title: Amine Protection / Deprotection Source: Fisher Scientific URL: [Link]
-
Title: Advice on N-boc deprotection in the presence of acid sensitive groups Source: Reddit URL: [Link]
-
Title: Structure Database (LMSD) - Sphingosine Source: LIPID MAPS URL: [Link]
-
Title: Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst Source: SciSpace URL: [Link]
-
Title: Direct evidence by carbon-13 NMR spectroscopy for the erythro configuration of the sphingoid moiety in Gaucher cerebroside and other natural sphingolipids Source: PubMed URL: [Link]
Sources
- 1. LIPID MAPS [lipidmaps.org]
- 2. cusabio.com [cusabio.com]
- 3. Functions of sphingosine in cell proliferation and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Boc sphingosine | C23H45NO4 | CID 10949378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-BOC-ERYTHRO-SPHINGOSINE CAS#: 609812-03-5 [m.chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Direct evidence by carbon-13 NMR spectroscopy for the erythro configuration of the sphingoid moiety in Gaucher cerebroside and other natural sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. D- erythro- Sphingosine, Free Base, High Purity [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
